

4-Dodecyne: A Comparative Analysis of Theoretical and Experimental Properties

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Compound of Interest

Compound Name: 4-Dodecyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of **4-dodecyne**. As a long-chain internal alkyne, **4-dodecyne** serves as a valuable building block in organic synthesis and holds potential for various applications in materials science and drug development. Understanding the divergence and convergence between its predicted and measured properties is crucial for its effective utilization in research and development. This document also presents data for relevant alternative compounds, detailed experimental protocols for its synthesis and characterization, and a generalized experimental workflow.

Comparison of Physicochemical Properties

The following table summarizes the key theoretical (estimated or computationally predicted) and experimental properties of **4-dodecyne** and its structural isomers or analogs, including 1-dodecyne, (E)-4-dodecene, and dodecane. This allows for a direct comparison of how the position of the triple bond or its reduction to a double or single bond affects the molecule's physical characteristics.

Property	4-Dodecyne (Internal Alkyne)	1-Dodecyne (Terminal Alkyne)	(E)-4- Dodecene (Alkene)	Dodecane (Alkane)
Molecular Formula	C ₁₂ H ₂₂	C ₁₂ H ₂₂	C ₁₂ H ₂₄	C ₁₂ H ₂₆
Molecular Weight (g/mol)	Theoretical:	Theoretical:	Theoretical:	Theoretical:
	166.31	166.30	168.32	170.33
	Experimental: 166.3031[1][2]	Experimental: 166.30	Experimental: 168.3190[3]	Experimental: 170.33
Boiling Point (°C)	Theoretical (Estimate): 219 at 760 mmHg[4]	Theoretical (Estimate): ~216	Theoretical (Estimate): ~213	Theoretical (Estimate): ~216
	Experimental: 219 at 760 mmHg[4]	Experimental: 215-217	Experimental: 213.8[5]	Experimental: 215-217[6][7]
Melting Point (°C)	Theoretical (Estimate): -13.99	Theoretical (Estimate): -20	Theoretical (Estimate): -49	Theoretical (Estimate): -9.6
	Experimental: No data found	Experimental: No data found	Experimental: No data found	Experimental: -9.6[7][8]
Density (g/cm ³)	Theoretical (Estimate): 0.792	Theoretical (Estimate): 0.768	Theoretical (Estimate): 0.767	Theoretical (Estimate): 0.75[7]
	Experimental: No data found	Experimental: 0.768	Experimental: No data found	Experimental: 0.75 at 25°C[6]
LogP (Octanol/Water Partition Coefficient)	Theoretical (XLogP3): 5.5	Theoretical (XLogP3): 5.7	Theoretical (XLogP3): 5.8[9]	Theoretical (LogP): 6.100[6]
	Experimental: No data found	Experimental: No data found	Experimental: No data found	Experimental: No data found

Refractive Index	Theoretical (Estimate): 1.4272 Experimental: No data found	Theoretical (Estimate): 1.433 Experimental: 1.433	Theoretical (Estimate): 1.432 Experimental: No data found	Theoretical (Estimate): 1.421[7] Experimental: 1.421[6]
Vapor Pressure (mmHg at 25°C)	Theoretical (Estimate): 0.181 Experimental: No data found	Theoretical (Estimate): 0.23 Experimental: No data found	Theoretical (Estimate): 0.25 Experimental: No data found	Theoretical (Estimate): 0.13[8] Experimental: 0.1

Experimental Protocols

While a specific, detailed synthesis protocol for **4-dodecyne** from the literature was not obtainable, a general and robust method for the synthesis of internal alkynes like **4-dodecyne** involves the alkylation of a smaller terminal alkyne. Below are generalized protocols for synthesis and characterization.

Protocol 1: Synthesis of 4-Dodecyne via Alkylation of 1-Pentyne

This procedure is a generalized method based on the alkylation of acetylides.

Materials:

- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- 1-Bromoheptane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with argon or nitrogen.
- **Deprotonation:** Anhydrous THF is added to the flask, followed by cooling the flask to 0°C in an ice bath. 1-Pentyne is then added dropwise. Subsequently, n-butyllithium solution is added slowly via the dropping funnel while maintaining the temperature at 0°C . The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium pentynide.
- **Alkylation:** 1-Bromoheptane is added dropwise to the solution of the lithium acetylide at 0°C . After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH_4Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **4-dodecyne**.

Protocol 2: Characterization of 4-Dodecyne

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- **Objective:** To determine the purity and confirm the molecular weight of the synthesized **4-dodecyne**.
- **Instrumentation:** A standard GC-MS system.
- **Column:** A non-polar capillary column (e.g., DB-5ms).

- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Expected Result: A major peak corresponding to **4-dodecyne** with a retention time characteristic of a C12 alkyne. The mass spectrum should show a molecular ion peak (M^+) at m/z 166, along with a fragmentation pattern consistent with the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the structure of **4-dodecyne**, specifically the position of the triple bond.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$).
- 1H NMR:
 - Expected Signals: Protons on carbons adjacent to the alkyne will show characteristic shifts. The spectrum will lack the signal for an acetylenic proton, confirming it is an internal alkyne.
- ^{13}C NMR:
 - Expected Signals: The two sp-hybridized carbons of the alkyne will appear in the characteristic region of approximately 75-85 ppm. The number of distinct signals will confirm the symmetry of the molecule.

3. Infrared (IR) Spectroscopy:

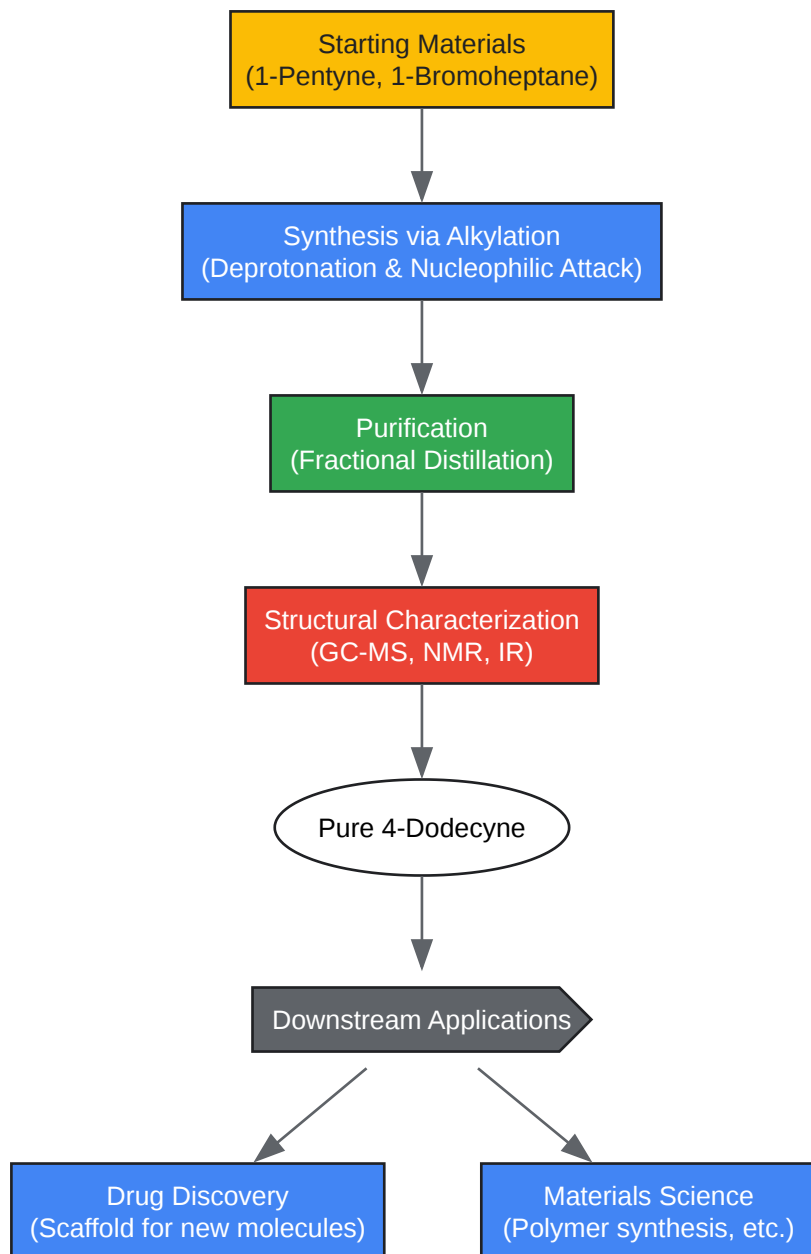
- Objective: To identify the alkyne functional group.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Neat liquid between two NaCl or KBr plates.
- Expected Absorption: A weak $\text{C}\equiv\text{C}$ stretching vibration should be observed in the region of $2100\text{--}2260\text{ cm}^{-1}$. For a symmetrically substituted internal alkyne like **4-dodecyne**, this peak may be very weak or absent due to the lack of a significant change in dipole moment during the vibration.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available in the public domain regarding the direct involvement of **4-dodecyne** in biological signaling pathways. Long-chain hydrocarbons are components of cellular membranes and can act as signaling molecules, but the specific role of internal alkynes of this chain length is an area for further research. Alkynes are often used as chemical probes due to their ability to undergo "click" chemistry, allowing for the labeling and tracking of biomolecules.

Below is a generalized experimental workflow for the synthesis and subsequent utilization of **4-dodecyne** as a chemical building block.

General Workflow for Synthesis and Application of 4-Dodecyne



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Caption: Synthesis and application workflow for **4-dodecyne**.

This workflow illustrates the logical progression from starting materials to the purified product and its potential applications in different scientific fields. The characterization step is crucial for verifying the identity and purity of the synthesized **4-dodecyne** before its use in further research.

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